molecular formula C13H7Cl2FN2O2 B3040936 2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine CAS No. 254985-25-6

2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine

Cat. No.: B3040936
CAS No.: 254985-25-6
M. Wt: 313.11 g/mol
InChI Key: YPAYEOPMCQRFDE-CNHKJKLMSA-N
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Description

2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with chloro, fluoro, and methyleneaminooxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the 2-chloro-6-fluorobenzaldehyde: This can be achieved by chlorination and fluorination of benzaldehyde under controlled conditions.

    Condensation Reaction: The 2-chloro-6-fluorobenzaldehyde is then reacted with an appropriate amine to form the methyleneamino derivative.

    Coupling with Pyridine Derivative: The methyleneamino derivative is then coupled with a pyridine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove certain functional groups or to convert the compound into a more reduced form.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-hydroxypyridine
  • 3-Bromo-2-chloropyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison

Compared to similar compounds, 2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine is unique due to the presence of both chloro and fluoro substituents, as well as the methyleneaminooxycarbonyl group. These functional groups confer specific chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[(E)-(2-chloro-6-fluorophenyl)methylideneamino] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FN2O2/c14-10-4-1-5-11(16)9(10)7-18-20-13(19)8-3-2-6-17-12(8)15/h1-7H/b18-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAYEOPMCQRFDE-CNHKJKLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NOC(=O)C2=C(N=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/OC(=O)C2=C(N=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine
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2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine
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2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine
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2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine
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2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine
Reactant of Route 6
2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine

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